molecular formula C9H16O B12717071 5-Nonen-2-one CAS No. 27039-84-5

5-Nonen-2-one

Cat. No.: B12717071
CAS No.: 27039-84-5
M. Wt: 140.22 g/mol
InChI Key: RXFZCBZCGBDPDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nonen-2-one can be synthesized through various methods. One common method involves the reaction of 1,8-nonadiene with tert-butyl hydroperoxide . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Nonen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

5-Nonen-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Nonen-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in keto-enol tautomerization, which affects its reactivity and interactions with other molecules . The compound’s effects on biological systems are mediated through its interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Nonan-2-one: A saturated ketone with a similar structure but lacking the double bond.

    5-Decen-2-one: A similar compound with an additional carbon in the chain.

    5-Undecen-2-one: Another similar compound with a longer carbon chain.

Uniqueness: 5-Nonen-2-one is unique due to its specific structure, which includes a double bond at the 5th position. This structural feature influences its reactivity and interactions with other molecules, distinguishing it from other similar compounds.

Properties

CAS No.

27039-84-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-5-en-2-one

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4,7-8H2,1-2H3

InChI Key

RXFZCBZCGBDPDT-UHFFFAOYSA-N

Isomeric SMILES

CCC/C=C/CCC(=O)C

Canonical SMILES

CCCC=CCCC(=O)C

boiling_point

197.00 to 198.00 °C. @ 760.00 mm Hg

density

0.835-0.839

physical_description

Clear colourless or pale yellow liquid;  Fruit reminiscent of berries

solubility

Sparingly soluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

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